1-(2,6-Bis(trifluoromethyl)phenyl)-3-chloropropan-2-one
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Overview
Description
1-(2,6-Bis(trifluoromethyl)phenyl)-3-chloropropan-2-one is an organic compound characterized by the presence of trifluoromethyl groups and a chloropropanone moiety. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-Bis(trifluoromethyl)phenyl)-3-chloropropan-2-one typically involves the reaction of 2,6-bis(trifluoromethyl)benzene with chloropropanone under controlled conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in an organic solvent like dichloromethane .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 1-(2,6-Bis(trifluoromethyl)phenyl)-3-chloropropan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of substituted derivatives with functional groups like amines or thiols.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Scientific Research Applications
1-(2,6-Bis(trifluoromethyl)phenyl)-3-chloropropan-2-one has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,6-Bis(trifluoromethyl)phenyl)-3-chloropropan-2-one involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance its lipophilicity, allowing it to penetrate biological membranes and interact with intracellular targets. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation .
Comparison with Similar Compounds
- 1-(2,6-Bis(trifluoromethyl)phenyl)-2-chloropropan-1-one
- 1-(2,6-Bis(trifluoromethyl)phenyl)-3-bromopropan-2-one
- 1-(2,6-Bis(trifluoromethyl)phenyl)-3-iodopropan-2-one
Comparison: 1-(2,6-Bis(trifluoromethyl)phenyl)-3-chloropropan-2-one is unique due to its specific combination of trifluoromethyl groups and a chloropropanone moiety, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit different reactivity patterns and biological effects due to the presence of chlorine versus other halogens .
Properties
Molecular Formula |
C11H7ClF6O |
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Molecular Weight |
304.61 g/mol |
IUPAC Name |
1-[2,6-bis(trifluoromethyl)phenyl]-3-chloropropan-2-one |
InChI |
InChI=1S/C11H7ClF6O/c12-5-6(19)4-7-8(10(13,14)15)2-1-3-9(7)11(16,17)18/h1-3H,4-5H2 |
InChI Key |
SGWCKVKNTXVNPN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)CC(=O)CCl)C(F)(F)F |
Origin of Product |
United States |
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